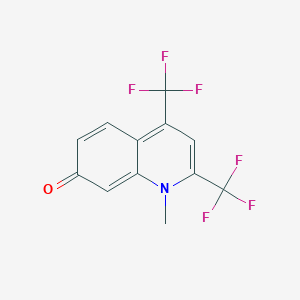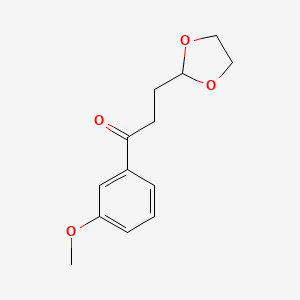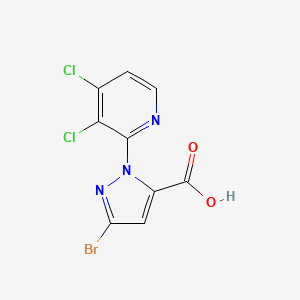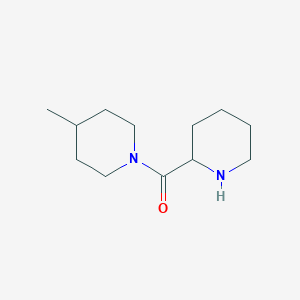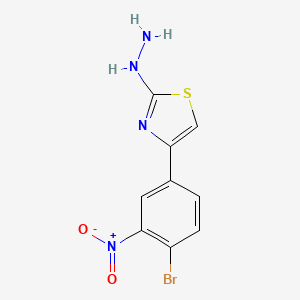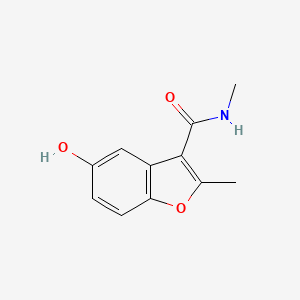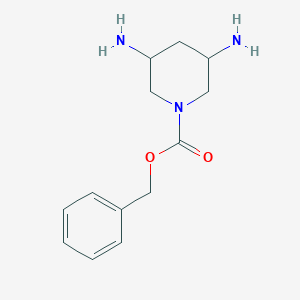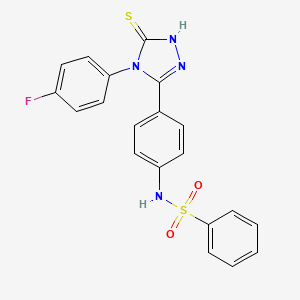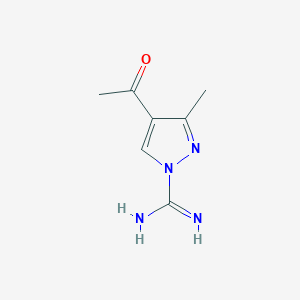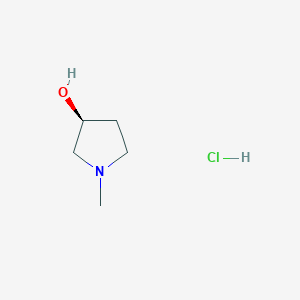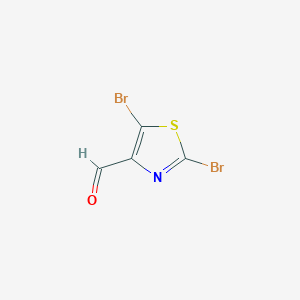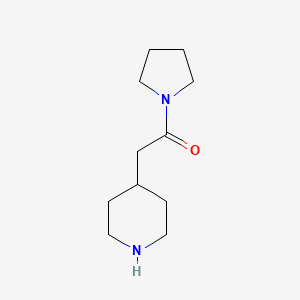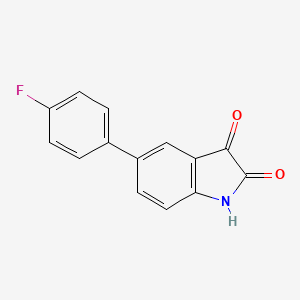
5-(4-Fluorophenyl)indoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluorophenyl)indoline-2,3-dione is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of a fluorine atom into the indole structure can significantly influence the compound’s reactivity, selectivity, and biological activity .
Vorbereitungsmethoden
The synthesis of 5-(4-Fluorophenyl)indoline-2,3-dione can be achieved through various methods. One common approach involves the reaction of 5-fluoroindoline-2,3-dione with different anilines under microwave irradiation. This method offers several advantages, including shorter reaction times, higher yields, and eco-friendly procedures . Another method involves the use of copper dipyridine dichloride as a catalyst in ethanol, which also provides good yields of the desired product .
Analyse Chemischer Reaktionen
5-(4-Fluorophenyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to the presence of π-electrons.
Wissenschaftliche Forschungsanwendungen
5-(4-Fluorophenyl)indoline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated indole derivatives.
Biology: The compound has shown potential antiviral, anti-inflammatory, and anticancer activities.
Industry: The compound’s unique properties make it valuable in the pharmaceutical and agrochemical industries.
Wirkmechanismus
The mechanism of action of 5-(4-Fluorophenyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors with high affinity, influencing various biological processes. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cancer .
Vergleich Mit ähnlichen Verbindungen
5-(4-Fluorophenyl)indoline-2,3-dione can be compared with other similar indole derivatives, such as:
5-Fluoroindoline-2,3-dione: Another fluorinated indole derivative with similar reactivity and biological activities.
Indole-2,3-dione: A non-fluorinated indole derivative with a broader range of biological activities.
5-Fluoro-1H-indole-2,3-dione: A compound with similar chemical properties but different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and selectivity in various chemical and biological processes.
Eigenschaften
Molekularformel |
C14H8FNO2 |
|---|---|
Molekulargewicht |
241.22 g/mol |
IUPAC-Name |
5-(4-fluorophenyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C14H8FNO2/c15-10-4-1-8(2-5-10)9-3-6-12-11(7-9)13(17)14(18)16-12/h1-7H,(H,16,17,18) |
InChI-Schlüssel |
XUAOZHWNIXCDHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)NC(=O)C3=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B11766621.png)
